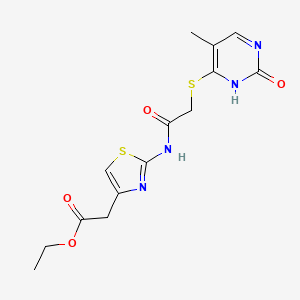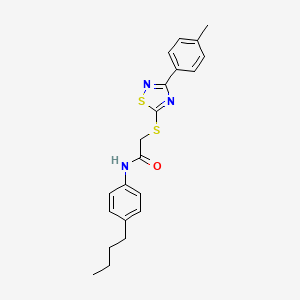![molecular formula C20H31N3O3S B2705056 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea CAS No. 2415586-82-0](/img/structure/B2705056.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and a thiomorpholinyl moiety
Méthodes De Préparation
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenethylamine and thiomorpholine derivatives.
Reaction with Isocyanates: The key step involves the reaction of 4-methoxyphenethylamine with isocyanates to form the urea linkage.
Cyclization: The thiomorpholine derivative undergoes cyclization to form the thiomorpholinyl moiety.
Final Coupling: The final step involves coupling the two intermediates under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
The exact mechanism of action depends on the specific biological context and the target cells or tissues.
Comparaison Avec Des Composés Similaires
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can be compared with similar compounds to highlight its uniqueness:
4-Methoxyphenethyl isocyanate: This compound shares the methoxyphenyl group but lacks the thiomorpholinyl moiety.
4-Methoxyphenethylamine: Similar in structure but without the urea linkage and thiomorpholinyl group.
Thiomorpholine derivatives: These compounds contain the thiomorpholine moiety but differ in other structural aspects.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-25-18-4-2-17(3-5-18)6-9-21-19(24)22-16-20(7-12-26-13-8-20)23-10-14-27-15-11-23/h2-5H,6-16H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAYKSUJHPYPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2704973.png)
![N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2704974.png)


![8-cyclohexyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2704979.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-fluorobenzamide](/img/structure/B2704980.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2704986.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2704987.png)





